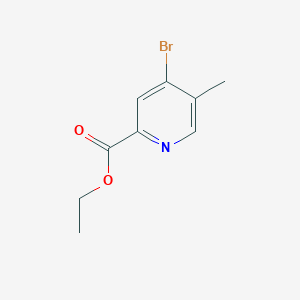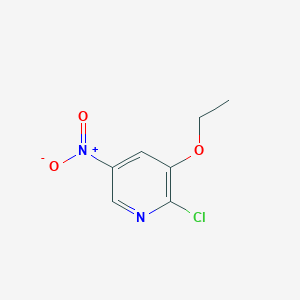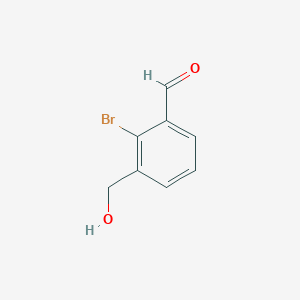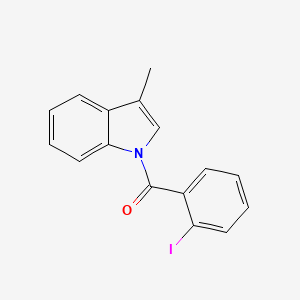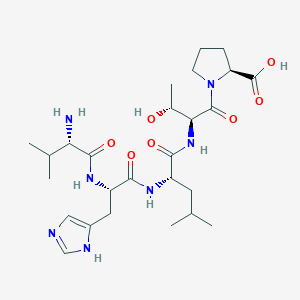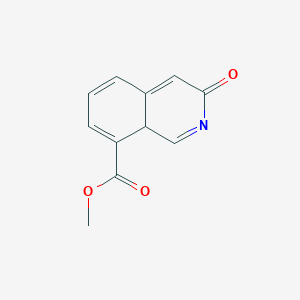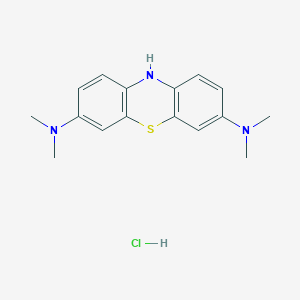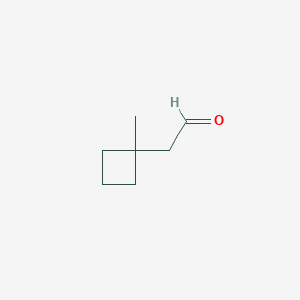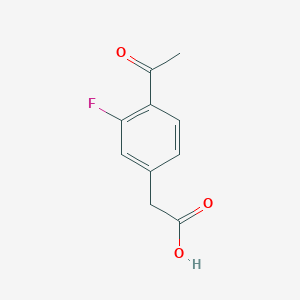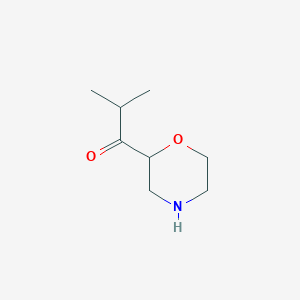
2-Methyl-1-(morpholin-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(morpholin-2-yl)propan-1-one is an organic compound with the molecular formula C8H15NO2 It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(morpholin-2-yl)propan-1-one typically involves the reaction of morpholine with a suitable ketone precursor under controlled conditions. One common method involves the use of 2-methylpropan-1-one as the starting material, which is reacted with morpholine in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(morpholin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-1-(morpholin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(morpholin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(morpholin-4-yl)propan-1-one
- 1-[4-(Butylsulfanyl)phenyl]-2-methyl-2-(morpholin-4-yl)propan-1-one
- 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one
Uniqueness
2-Methyl-1-(morpholin-2-yl)propan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its morpholine ring and propanone backbone make it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-methyl-1-morpholin-2-ylpropan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)8(10)7-5-9-3-4-11-7/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
JXUSWTYEZRLEAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


